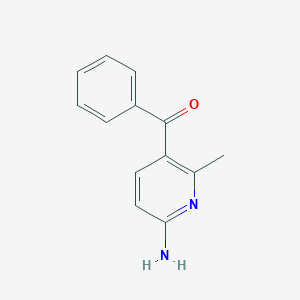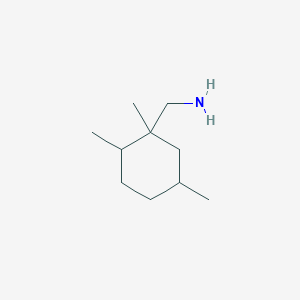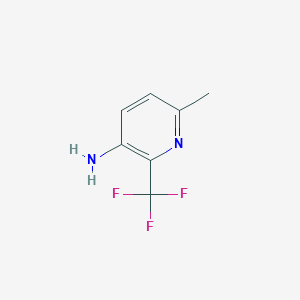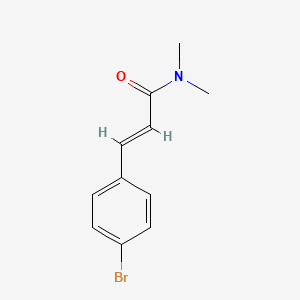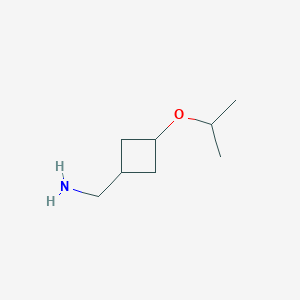![molecular formula C10H14N4O B12996318 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B12996318.png)
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . The reaction conditions typically involve the use of bromohydrazone, triazinium dicyanomethylide, or transition metal-mediated synthesis . Industrial production methods may involve multistep synthesis and optimization of reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and proteins involved in disease pathways . Additionally, it has been investigated for its antiviral, anticancer, and anti-inflammatory properties .
Mécanisme D'action
The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases and enzymes, thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of disease-related processes, such as tumor growth or viral replication .
Comparaison Avec Des Composés Similaires
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as remdesivir and brivanib alaninate . These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their substituents and overall biological activities .
Propriétés
Formule moléculaire |
C10H14N4O |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine |
InChI |
InChI=1S/C10H14N4O/c1-7(11)3-8-4-9-10(15-2)12-6-13-14(9)5-8/h4-7H,3,11H2,1-2H3 |
Clé InChI |
SCXQKVCWGKVMGM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN2C(=C1)C(=NC=N2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid](/img/structure/B12996241.png)
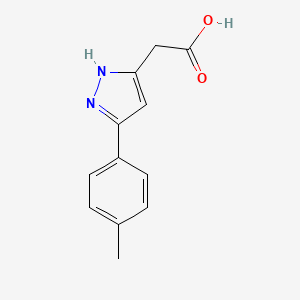
![6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B12996259.png)
![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)
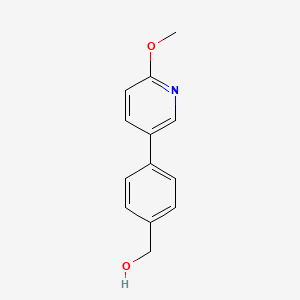
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
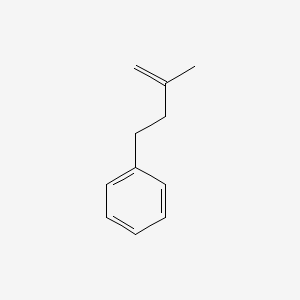
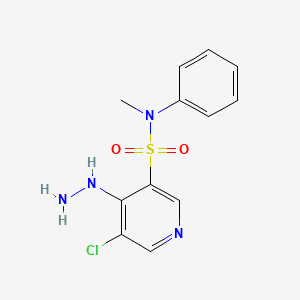
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
